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molecular formula C16H15NO4S B2828869 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid CAS No. 324044-75-9

4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid

Cat. No. B2828869
M. Wt: 317.36
InChI Key: FSXJLTAHMZIFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901306B2

Procedure details

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzoic acid (1) (100 mg, 0.32 mmol) was treated with 4-methoxyaniline (30 mg, 0.24 mmol) using method B. The residue was purified using flash chromatography eluting with 0-40% EtOAc in hexanes. The resulting solid was triturated with dichloromethane/hexanes to give 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(4-methoxyphenyl)benzamide as a white solid. Yield: 47 mg (46%). 1H-NMR: 10.33 (s, 1H), 8.04 (d, J=8.5 Hz, 2H), 7.73 (d, J=8.5 Hz, 2H), 7.66-7.61 (m, 3H), 7.24-7.18 (m, 1H), 7.11-7.08 (m, 2H), 6.93 (d, J=9.0, 2 Hz, 2H), 3.84-3.80 (m, 2H), 2.45 (t, J=6.5 Hz, 2H), 1.66-1.58 (m, 2H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([S:11]([C:14]2[CH:22]=[CH:21][C:17]([C:18](O)=[O:19])=[CH:16][CH:15]=2)(=[O:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[CH3:23][O:24][C:25]1[CH:31]=[CH:30][C:28]([NH2:29])=[CH:27][CH:26]=1>>[N:1]1([S:11]([C:14]2[CH:22]=[CH:21][C:17]([C:18]([NH:29][C:28]3[CH:30]=[CH:31][C:25]([O:24][CH3:23])=[CH:26][CH:27]=3)=[O:19])=[CH:16][CH:15]=2)(=[O:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1(CCCC2=CC=CC=C12)S(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
30 mg
Type
reactant
Smiles
COC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 0-40% EtOAc in hexanes
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with dichloromethane/hexanes

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)S(=O)(=O)C1=CC=C(C(=O)NC2=CC=C(C=C2)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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